Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate
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Overview
Description
Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is known for its unique structure, which includes an aminopropyl group attached to a hydroxybenzoate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate typically involves the esterification of 5-[(2R)-2-aminopropyl]-2-hydroxybenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Formation of 5-[(2R)-2-aminopropyl]-2-oxobenzoate
Reduction: Formation of 5-[(2R)-2-aminopropyl]-2-hydroxybenzyl alcohol
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(2S)-2-aminopropyl]-2-hydroxybenzoate: A stereoisomer with similar chemical properties but different biological activities.
Ethyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate: An analog with an ethyl ester group instead of a methyl ester group.
Methyl 5-[(2R)-2-aminopropyl]-3-hydroxybenzoate: A positional isomer with the hydroxy group at the 3-position instead of the 2-position.
Uniqueness
Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-10(13)9(6-8)11(14)15-2/h3-4,6-7,13H,5,12H2,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACZUSKJDYJEPP-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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